molecular formula C12H18O10S B13053982 Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate

Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate

Cat. No.: B13053982
M. Wt: 354.33 g/mol
InChI Key: XQGCEQUMTPIXFX-BRHZVYESSA-N
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Description

Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with a unique structure that includes a dioxathiin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate typically involves multiple steps. One common method includes the reaction of diethyl malonate with a dioxathiin derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxathiin derivatives with additional oxygen functionalities, while reduction could produce simpler, less oxidized forms of the compound.

Scientific Research Applications

Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the dioxathiin ring system.

    Dioxathiin derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is unique due to its combination of the dioxathiin ring system with the malonate ester functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H18O10S

Molecular Weight

354.33 g/mol

IUPAC Name

diethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate

InChI

InChI=1S/C12H18O10S/c1-3-17-10(13)9(11(14)18-4-2)12-19-5-8-7(21-12)6-20-23(15,16)22-8/h7-9,12H,3-6H2,1-2H3/t7-,8+,12?/m1/s1

InChI Key

XQGCEQUMTPIXFX-BRHZVYESSA-N

Isomeric SMILES

CCOC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OCC

Origin of Product

United States

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